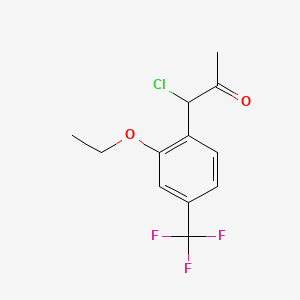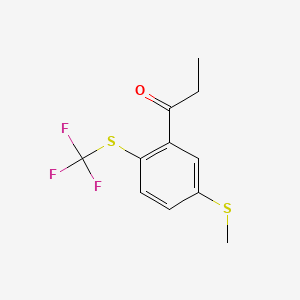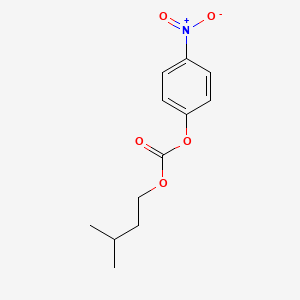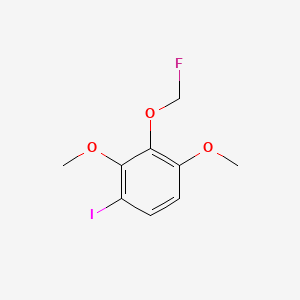
(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid: is an organoboron compound with the molecular formula C8H9BFNO2. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropyl and a fluorine group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production often employs scalable methods such as palladium-catalyzed cross-coupling due to its efficiency and cost-effectiveness. The use of continuous flow reactors can further enhance the scalability and safety of the production process .
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.
Major Products:
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology and Medicine:
Drug Discovery: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry:
作用機序
The primary mechanism of action for (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
類似化合物との比較
4-Fluoropyridin-3-yl Boronic Acid: Similar in structure but lacks the cyclopropyl group, which can influence its reactivity and applications.
6-Chloropyridin-3-yl Boronic Acid: Contains a chlorine substituent instead of fluorine, affecting its electronic properties and reactivity.
Uniqueness: The presence of both cyclopropyl and fluorine groups in (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid imparts unique steric and electronic properties, making it particularly valuable in specific synthetic applications where these attributes are beneficial .
特性
分子式 |
C8H9BFNO2 |
|---|---|
分子量 |
180.97 g/mol |
IUPAC名 |
(6-cyclopropyl-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BFNO2/c10-7-3-8(5-1-2-5)11-4-6(7)9(12)13/h3-5,12-13H,1-2H2 |
InChIキー |
GAVZJQLNZOVODN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1F)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)







![3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)


